5-Amino-1-phenylpiperidin-2-one;dihydrochloride
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Overview
Description
5-Amino-1-phenylpiperidin-2-one;dihydrochloride: is a chemical compound with the molecular formula C11H14N2O.2HCl and a molecular weight of 263.17 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-phenylpiperidin-2-one;dihydrochloride typically involves the reaction of 1-phenylpiperidin-2-one with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-1-phenylpiperidin-2-one;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperidinone derivatives.
Scientific Research Applications
Chemistry: 5-Amino-1-phenylpiperidin-2-one;dihydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new chemical entities .
Biology: In biological research, this compound is used to study the effects of piperidinone derivatives on biological systems. It is also used in the development of new biochemical assays .
Medicine: It is studied for its pharmacological properties and potential use in drug discovery .
Industry: In the industrial sector, this compound is used in the production of various chemical products. It is also used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 5-Amino-1-phenylpiperidin-2-one;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Phenylpiperidin-2-one: A precursor in the synthesis of 5-Amino-1-phenylpiperidin-2-one;dihydrochloride.
5-Amino-1-phenylpiperidin-2-one: The base compound without the dihydrochloride salt form.
Uniqueness: this compound is unique due to its specific chemical structure and properties. The presence of the amino group and the dihydrochloride salt form enhances its solubility and reactivity, making it suitable for various applications in scientific research and industry .
Properties
IUPAC Name |
5-amino-1-phenylpiperidin-2-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.2ClH/c12-9-6-7-11(14)13(8-9)10-4-2-1-3-5-10;;/h1-5,9H,6-8,12H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXRHTQDUUBJNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(CC1N)C2=CC=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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